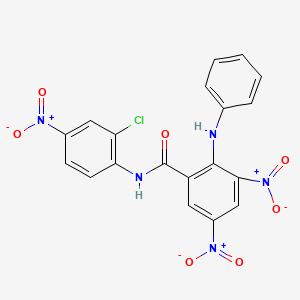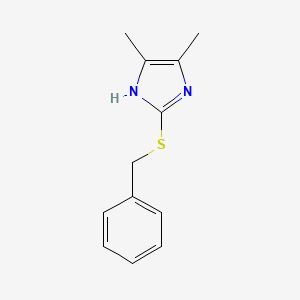
N-(2-chloro-4-nitrophenyl)-3,5-dinitro-2-(phenylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-nitrophenyl)-3,5-dinitro-2-(phenylamino)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple nitro groups, a chloro substituent, and an amide linkage. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-3,5-dinitro-2-(phenylamino)benzamide typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor, followed by chlorination and subsequent amide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-4-nitrophenyl)-3,5-dinitro-2-(phenylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of more highly oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-nitrophenyl)-3,5-dinitro-2-(phenylamino)benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3,5-dinitro-2-(phenylamino)benzamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity, allowing it to interact with enzymes, proteins, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloro-4-nitrophenyl)benzamide
- 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Uniqueness
N-(2-chloro-4-nitrophenyl)-3,5-dinitro-2-(phenylamino)benzamide is unique due to the presence of multiple nitro groups and a phenylamino substituent, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C19H12ClN5O7 |
|---|---|
Peso molecular |
457.8 g/mol |
Nombre IUPAC |
2-anilino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H12ClN5O7/c20-15-9-12(23(27)28)6-7-16(15)22-19(26)14-8-13(24(29)30)10-17(25(31)32)18(14)21-11-4-2-1-3-5-11/h1-10,21H,(H,22,26) |
Clave InChI |
FFAYSDMXIBQSFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12485282.png)
![3-(5-{[(4-Phenylbutan-2-yl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B12485293.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B12485297.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B12485302.png)
![N-{[3-(4-Chlorophenyl)-1H-pyrazol-4-YL]methyl}-1-methyl-1,3-benzodiazol-2-amine](/img/structure/B12485305.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B12485313.png)

![1-(4-Tert-butylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12485319.png)

![Methyl 3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12485345.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12485351.png)
![2-(1-Cyano-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinolin-3-yl)acetic acid](/img/structure/B12485360.png)
![5-[(5-Chloro-2-methoxybenzyl)amino]pentan-1-ol](/img/structure/B12485363.png)
![N-{(2R,4S)-1-[(2,4-dichlorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B12485373.png)
